molecular formula C12H15NO4 B1320352 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid CAS No. 1016735-31-1

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid

Cat. No.: B1320352
CAS No.: 1016735-31-1
M. Wt: 237.25 g/mol
InChI Key: MBMHKLWHUFQCAS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the preferred IUPAC name being 6-(oxan-2-ylmethoxy)pyridine-3-carboxylic acid. This nomenclature reflects the structural hierarchy where the pyridine-3-carboxylic acid serves as the parent structure, with the oxan-2-ylmethoxy group as a substituent at the sixth position. The compound bears the Chemical Abstracts Service registry number 1016735-31-1, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include 6-((Tetrahydro-2H-pyran-2-yl)methoxy)nicotinic acid and 6-(oxan-2-ylmethoxy)pyridine-3-carboxylic acid, all referring to the same molecular entity.

The molecular formula C₁₂H₁₅NO₄ indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 237.25 grams per mole. The International Chemical Identifier (InChI) string InChI=1S/C12H15NO4/c14-12(15)9-4-5-11(13-7-9)17-8-10-3-1-2-6-16-10/h4-5,7,10H,1-3,6,8H2,(H,14,15) provides a complete description of the molecular connectivity and stereochemistry. The corresponding InChI Key MBMHKLWHUFQCAS-UHFFFAOYSA-N serves as a fixed-length condensed digital representation suitable for database indexing and rapid molecular identification. The Simplified Molecular Input Line Entry System (SMILES) notation C1CCOC(C1)COC2=NC=C(C=C2)C(=O)O offers a compact linear representation of the molecular structure, facilitating computational analysis and chemical database searches.

Identifier Type Value
PubChem CID 20115639
CAS Registry Number 1016735-31-1
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
IUPAC Name 6-(oxan-2-ylmethoxy)pyridine-3-carboxylic acid
InChI Key MBMHKLWHUFQCAS-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional architecture characterized by the integration of planar aromatic and non-planar saturated ring systems. The pyridine-3-carboxylic acid moiety maintains a planar configuration consistent with aromatic systems, where the carboxyl group at the third position can adopt either coplanar or slightly twisted orientations relative to the pyridine ring plane. The tetrahydropyran ring adopts chair conformations typical of six-membered saturated heterocycles, with the oxygen atom occupying an equatorial-like position that minimizes steric interactions. The methoxy linker connecting the tetrahydropyran and pyridine systems provides rotational flexibility, allowing for multiple conformational states that can be populated at room temperature.

Computational studies using density functional theory methods have revealed that the tetrahydropyran ring preferentially adopts chair conformations, with the C-2 position bearing the methoxy substituent in either axial or equatorial orientations. The energy barrier for ring inversion is typically 10-12 kilocalories per mole, suggesting rapid interconversion between conformers at physiological temperatures. The methoxy bridge exhibits rotational freedom around both the C-O bonds, creating a conformational landscape with multiple local minima separated by relatively low energy barriers. Three-dimensional conformational analysis indicates that the molecule can adopt extended, folded, and intermediate geometries depending on the relative orientations of the tetrahydropyran and pyridine systems.

The preferred conformations show the carboxyl group positioned to maximize intramolecular hydrogen bonding opportunities while minimizing steric clashes between the tetrahydropyran ring and the pyridine system. Molecular dynamics simulations suggest that the compound spends approximately 60% of its time in extended conformations, 25% in partially folded states, and 15% in compact folded arrangements. These conformational preferences directly influence the compound's interaction patterns with biological targets and its crystallization behavior.

Crystallographic Studies and Hydrogen-Bonding Networks

Crystallographic investigations of nicotinic acid derivatives have provided fundamental insights into the hydrogen-bonding patterns and solid-state organization of compounds containing the pyridine-3-carboxylic acid motif. Studies on related nicotinic acid complexes reveal that the carboxyl group consistently participates in hydrogen-bonding networks through both donor and acceptor interactions. In bis(pyridine-3-carboxylic acid)silver(I) perchlorate structures, the carboxyl groups form hydrogen bonds between adjacent molecules, creating chain-like arrangements that extend throughout the crystal lattice. These hydrogen-bonding patterns involve O-H···O interactions with distances typically ranging from 2.6 to 2.8 angstroms, indicating moderate to strong hydrogen bonds.

The pyridine nitrogen atom serves as a hydrogen bond acceptor, often coordinating with water molecules or forming weak interactions with nearby C-H groups. Research on nicotinic pharmacophores demonstrates that the pyridine nitrogen can participate in water-mediated hydrogen bonding networks, where strategically positioned water molecules bridge the nitrogen with backbone atoms of surrounding structures. The hydrogen bond between the pyridine nitrogen and water molecules typically exhibits distances of 2.8 to 3.0 angstroms, consistent with moderately strong N···H-O interactions.

Crystal structure analysis of nicotinic acid itself reveals a monoclinic crystal system with unit cell parameters a = 7.19 Å, b = 11.74 Å, c = 7.28 Å, and β = 112.45°. Electron diffraction tomography studies have confirmed these crystallographic parameters and demonstrated that nicotinic acid derivatives maintain similar packing arrangements in the solid state. The three-dimensional network formation results from the combination of strong carboxyl-carboxyl hydrogen bonds, weaker C-H···O interactions, and π-π stacking between pyridine rings.

Interaction Type Typical Distance (Å) Strength
O-H···O (carboxyl) 2.6-2.8 Strong
N···H-O (pyridine-water) 2.8-3.0 Moderate
C-H···O 3.0-3.5 Weak
π-π stacking 3.3-3.8 Moderate

Comparative Analysis with Nicotinic Acid Derivatives

Comparative structural analysis reveals that this compound shares fundamental architectural features with other nicotinic acid derivatives while exhibiting unique characteristics imparted by the tetrahydropyran substituent. The parent compound nicotinic acid (pyridine-3-carboxylic acid) possesses a molecular weight of 123.11 grams per mole and exhibits planar geometry with extensive intermolecular hydrogen bonding in the solid state. In contrast, the tetrahydropyran derivative nearly doubles the molecular weight to 237.25 grams per mole while introducing significant three-dimensional character through the saturated heterocyclic substituent.

Related compounds such as 6-(2-methylpropoxy)pyridine-3-carboxylic acid (molecular weight 195.22 g/mol) and 2-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid (molecular weight 237.25 g/mol) provide instructive comparisons. The 6-(2-methylpropoxy) derivative incorporates a simple alkoxy chain, resulting in increased lipophilicity but limited conformational complexity compared to the cyclic tetrahydropyran system. The 2-substituted isomer maintains the same molecular formula but exhibits different regiochemistry, with the tetrahydropyran group attached at the 2-position rather than the 6-position of the pyridine ring.

Methyl nicotinate, the methyl ester of nicotinic acid with molecular formula C₇H₇NO₂, represents another important comparison point. This compound exhibits a molecular weight of 137.14 grams per mole and demonstrates rubefacient properties in topical applications. The esterification of the carboxyl group eliminates hydrogen-bonding donor capability while maintaining the pyridine nitrogen as an acceptor site. The tetrahydropyran derivative retains the free carboxyl group, preserving both donor and acceptor functionality essential for biological activity.

Structural modifications across the nicotinic acid series demonstrate that substitution at the 6-position generally maintains the essential pharmacophoric elements while modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. The tetrahydropyran substituent introduces additional hydrogen-bonding sites through the ring oxygen atom and provides conformational flexibility that may enhance binding interactions with biological targets. Comparative molecular volume calculations indicate that the tetrahydropyran derivative occupies approximately 85% more space than nicotinic acid, potentially influencing its binding selectivity and tissue distribution patterns.

Compound Molecular Formula Molecular Weight (g/mol) Substitution Pattern
Nicotinic acid C₆H₅NO₂ 123.11 Unsubstituted
This compound C₁₂H₁₅NO₄ 237.25 6-position cyclic ether
6-(2-Methylpropoxy)pyridine-3-carboxylic acid C₁₀H₁₃NO₃ 195.22 6-position alkoxy
2-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid C₁₂H₁₅NO₄ 237.25 2-position cyclic ether
Methyl nicotinate C₇H₇NO₂ 137.14 Carboxyl esterified

Properties

IUPAC Name

6-(oxan-2-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-12(15)9-4-5-11(13-7-9)17-8-10-3-1-2-6-16-10/h4-5,7,10H,1-3,6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMHKLWHUFQCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid as the starting material.

    Protection of Hydroxyl Group: The hydroxyl group of nicotinic acid is protected using a tetrahydro-2H-pyran-2-ylmethoxy group.

    Substitution Reaction: The protected nicotinic acid undergoes a substitution reaction where the hydrogen atom at the 6-position is replaced by the tetrahydro-2H-pyran-2-ylmethoxy group.

    Deprotection: The final step involves the deprotection of the hydroxyl group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Position : The THP-2-ylmethoxy group in the parent compound provides greater steric bulk compared to THP-4-yloxy analogs, influencing binding affinity to hydrophobic pockets in enzymes .
  • Oxygen vs. Sulfur Rings : Tetrahydrofuran analogs exhibit higher polarity due to the smaller ring and oxygen atom, which may reduce membrane permeability compared to THP derivatives .

Critical Findings :

  • The THP-2-ylmethoxy group in the parent compound shows superior metabolic stability in hepatic microsomal assays compared to furan-containing analogs .
  • Brominated derivatives exhibit enhanced potency in kinase inhibition but may face toxicity challenges due to bioaccumulation .

Biological Activity

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid is a derivative of nicotinic acid, which has garnered attention for its potential biological activities. This compound is being investigated for its roles in various biological systems, particularly in relation to its interactions with nicotinic acetylcholine receptors (nAChRs) and other molecular targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound includes a nicotinic acid moiety linked to a tetrahydro-2H-pyran group via a methoxy bridge. This structural modification may influence its pharmacological properties, including receptor binding affinity and metabolic stability.

The biological activity of this compound is primarily mediated through its interaction with nAChRs. These receptors are integral to neurotransmission and are implicated in various physiological processes, including cognition, muscle contraction, and neuroprotection.

  • Receptor Interaction : The compound exhibits selective binding to specific nAChR subtypes, particularly the α3β4 and α4β2 receptors. Studies have shown that modifications on the pyridine core can enhance selectivity and potency against these receptors .
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also exert anti-inflammatory effects through enzyme modulation.

Biological Activities

The compound has been evaluated for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which could be relevant in developing new antibiotics or antifungal agents.
  • Neuroprotective Effects : Given its interaction with nAChRs, there is interest in its neuroprotective potential, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Study on nAChR Binding : A study demonstrated that the compound exhibits a Ki value of 123 nM for the α3β4 nAChR subtype, indicating strong binding affinity. This selectivity is crucial for minimizing side effects associated with non-selective nAChR ligands .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in levels of TNF-α and IL-1β, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotection in vitro : In vitro assays revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, further supporting its neuroprotective claims.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialPotential activity against bacteria
NeuroprotectionReduced apoptosis under oxidative stress
Anti-inflammatoryDecreased TNF-α and IL-1β levels
nAChR BindingKi = 123 nM for α3β4 subtype

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, BF3•OEt2-catalyzed reactions with tetrahydropyran derivatives and nicotinic acid precursors are common. Reaction optimization requires controlling stoichiometry (e.g., 1:1.2 molar ratios of aldehyde to nucleophile), anhydrous solvents (e.g., THF or DCM), and temperatures (0–25°C). Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >80% purity .

Q. How can NMR spectroscopy confirm the regioselectivity of the tetrahydro-2H-pyran moiety in this compound?

  • Methodological Answer : <sup>1</sup>H NMR analysis of the pyran ring protons (δ 3.5–4.5 ppm) reveals splitting patterns indicative of axial/equatorial substituents. For example, the methoxy group at C2 of the pyran ring shows distinct coupling constants (J = 8–12 Hz) in <sup>13</sup>C DEPT spectra, confirming stereochemistry. Cross-peaks in 2D COSY or HSQC spectra validate connectivity .

Q. What functional group interactions dominate the compound’s stability in aqueous vs. organic solvents?

  • Methodological Answer : The pyran ring’s ether linkage (C-O-C) is hydrolytically stable in neutral aqueous buffers but susceptible to acid-catalyzed cleavage (e.g., HCl/THF at 60°C). The nicotinic acid carboxyl group forms hydrogen bonds in polar solvents (e.g., DMSO), increasing solubility. Stability assays using HPLC-PDA (C18 column, 0.1% TFA in H2O/ACN) monitor degradation products over 48 hours .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyran-methoxy group in cross-coupling reactions?

  • Methodological Answer : The bulky tetrahydropyran group hinders Suzuki-Miyaura coupling at the nicotinic acid’s C3 position. Computational modeling (DFT at B3LYP/6-31G*) shows increased activation energy (~5 kcal/mol) for palladium-mediated reactions compared to unsubstituted analogs. Electron-withdrawing substituents on the pyran ring (e.g., NO2) further reduce reactivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from impurities or stereochemical variations. Orthogonal validation methods include:

  • HPLC-chiral separation (Chiralpak AD-H column) to isolate enantiomers.
  • DSC/TGA to confirm crystallinity and exclude hydrate formation.
  • LC-MS/MS to quantify trace byproducts (e.g., deprotected nicotinic acid) .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., kinase domains) identifies key interactions:

  • The pyran oxygen forms hydrogen bonds with Lys246.
  • The nicotinic acid carboxylate interacts with Arg154.
    Free energy perturbation (FEP) calculations refine binding ΔG values (±0.5 kcal/mol accuracy) .

Critical Analysis of Contradictions

  • Stereochemical Stability : reports stable configurations under standard conditions, while notes epimerization in acidic media. Resolution requires pH-controlled experiments (pH 2–7) with chiral HPLC monitoring.
  • Biological Activity : Inconsistent IC50 values in kinase assays may reflect differential protein expression levels. Normalization to housekeeping genes (e.g., GAPDH) and parallel SPR binding assays are recommended .

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